molecular formula C10H9F3O2 B13615640 3-(2,3,6-Trifluorophenyl)butanoic acid

3-(2,3,6-Trifluorophenyl)butanoic acid

Cat. No.: B13615640
M. Wt: 218.17 g/mol
InChI Key: PTTRYIDFPLFHJG-UHFFFAOYSA-N
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Description

3-(2,3,6-Trifluorophenyl)butanoic acid is an organic compound characterized by the presence of a trifluorophenyl group attached to a butanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3,6-Trifluorophenyl)butanoic acid typically involves the introduction of the trifluorophenyl group onto a butanoic acid backbone. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing palladium catalysts and boron reagents. The process is optimized for high yield and purity, ensuring the compound meets the necessary standards for its intended applications .

Chemical Reactions Analysis

Types of Reactions

3-(2,3,6-Trifluorophenyl)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The trifluorophenyl group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

3-(2,3,6-Trifluorophenyl)butanoic acid has several scientific research applications:

Mechanism of Action

The mechanism by which 3-(2,3,6-Trifluorophenyl)butanoic acid exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing various biochemical pathways. The trifluorophenyl group can enhance the compound’s stability and bioavailability, making it more effective in its intended role .

Comparison with Similar Compounds

Similar Compounds

  • 2,3,6-Trifluorophenylacetic acid
  • 3-(2,4,5-Trifluorophenyl)butanoic acid
  • 3-(2,4,6-Trifluorophenyl)butanoic acid

Uniqueness

3-(2,3,6-Trifluorophenyl)butanoic acid is unique due to the specific positioning of the trifluorophenyl group, which can influence its chemical reactivity and physical properties. This positioning can result in different steric and electronic effects compared to similar compounds, making it suitable for specific applications where these properties are advantageous .

Properties

Molecular Formula

C10H9F3O2

Molecular Weight

218.17 g/mol

IUPAC Name

3-(2,3,6-trifluorophenyl)butanoic acid

InChI

InChI=1S/C10H9F3O2/c1-5(4-8(14)15)9-6(11)2-3-7(12)10(9)13/h2-3,5H,4H2,1H3,(H,14,15)

InChI Key

PTTRYIDFPLFHJG-UHFFFAOYSA-N

Canonical SMILES

CC(CC(=O)O)C1=C(C=CC(=C1F)F)F

Origin of Product

United States

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